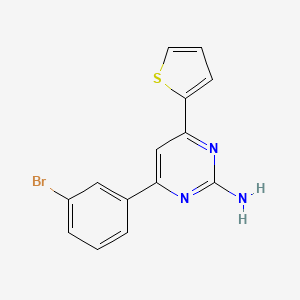

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1354920-53-8

Cat. No.: VC11698316

Molecular Formula: C14H10BrN3S

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354920-53-8 |

|---|---|

| Molecular Formula | C14H10BrN3S |

| Molecular Weight | 332.22 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |

| Standard InChI Key | QSCRCKDDPXWFGM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substitutions include:

-

3-Bromophenyl group: A bromine atom at the meta position of the phenyl ring, influencing electronic effects and steric interactions.

-

Thiophen-2-yl group: A sulfur-containing heterocycle at position 6, enhancing π-conjugation and potential binding affinity.

-

Amino group: At position 2, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C₁₄H₁₀BrN₃S, with a molecular weight of 332.22 g/mol (inferred from the 4-bromo analog).

Table 1: Comparative Structural Data for Bromophenyl Pyrimidine Analogs

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route exists in the literature, analogous compounds suggest a multi-step approach:

-

Formation of pyrimidine core: Condensation of thiourea with β-diketones or β-keto esters under acidic conditions.

-

Suzuki-Miyaura coupling: Introduction of the 3-bromophenyl group via palladium-catalyzed cross-coupling.

-

Schiff base formation: Reaction with thiophene-2-carbaldehyde, as demonstrated in .

Spectroscopic Characterization

Key spectral features (extrapolated from and):

-

¹H NMR:

-

Thiophene protons: δ 7.20–7.80 ppm (multiplet).

-

Aromatic protons (pyrimidine): δ 8.10–8.50 ppm.

-

Amino group: δ 5.90–6.20 ppm (broad singlet).

-

-

¹³C NMR:

-

Pyrimidine C-2: ~158 ppm (deshielded due to amino group).

-

Thiophene C-2: ~127 ppm.

-

-

FT-IR:

-

N–H stretch: ~3350 cm⁻¹.

-

C–Br stretch: ~560 cm⁻¹.

-

Electronic and Reactivity Profiles

Density Functional Theory (DFT) Insights

Computational studies on related imidazo[1,2-a]pyrimidines reveal:

-

HOMO-LUMO gap: ~3.2 eV, indicating moderate reactivity and stability.

-

Molecular Electrostatic Potential (MEP):

-

Nucleophilic sites localized at nitrogen atoms (N-2, N-7).

-

Electrophilic regions near bromine and thiophene sulfur.

-

Table 2: Frontier Molecular Orbital (FMO) Parameters (Predicted)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.82 |

| LUMO Energy (eV) | -2.60 |

| ΔE (eV) | 3.22 |

| Global Electrophilicity (ω) | 1.45 eV |

Toxicity and ADMET Profiles

Predicted using SwissADME and ProtoQSAR:

-

Absorption: High gastrointestinal permeability (LogP ~2.4).

-

CYP450 Inhibition: Moderate risk of inhibiting CYP3A4.

-

Mutagenicity: Negative (Ames test prediction).

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume